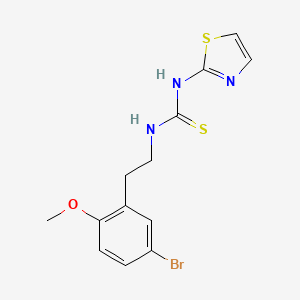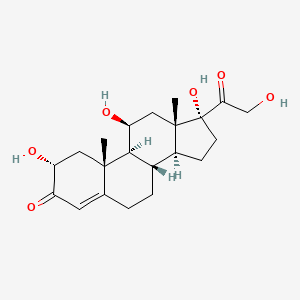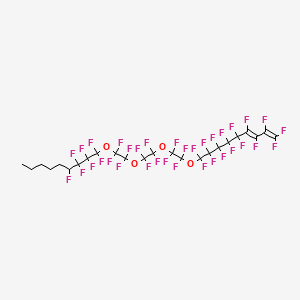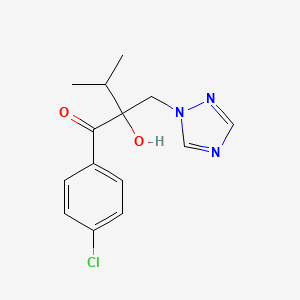
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted aldehyde with a thioamide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dihydro-1-phenyl-2-thioxo-3-pyridinecarbaldehyde
- 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-phenyl-2-thioxo
Uniqueness
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde is unique due to its specific structural features, such as the presence of both a thioxo group and a phenyl ring.
Propriétés
Numéro CAS |
61856-49-3 |
|---|---|
Formule moléculaire |
C12H9NOS |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
1-phenyl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-9H |
Clé InChI |
HWIVIFYITAJUPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC=C(C2=S)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


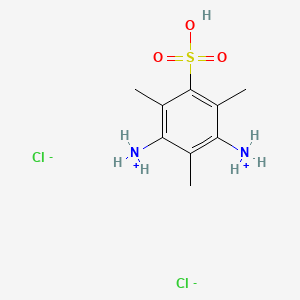
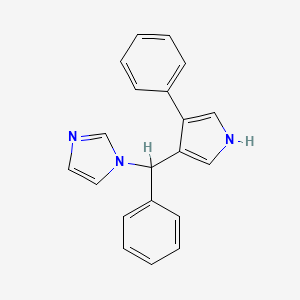
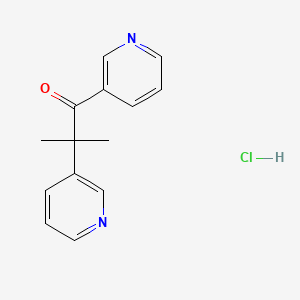
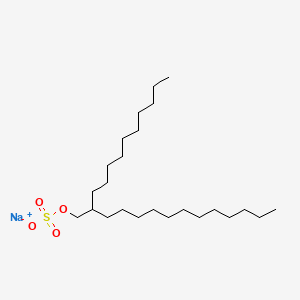
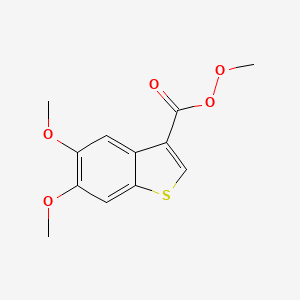
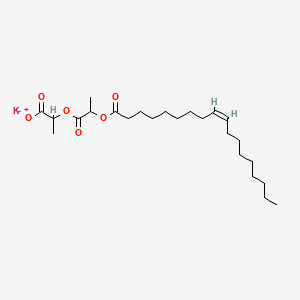

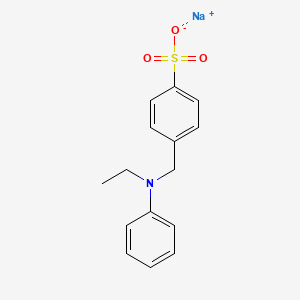

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
